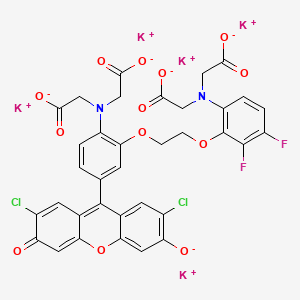

Fluo-3FF (potassium salt)

描述

Fluo-3FF (pentapotassium salt) is a cell-impermeant fluorescent calcium indicator designed for measuring elevated intracellular calcium concentrations. As a derivative of Fluo-3, it features a lower calcium-binding affinity (Kd ≈ 10 µM), making it suitable for high-calcium environments such as the endoplasmic reticulum (ER) or during pathological calcium overload . Unlike its AM ester form (Fluo-3FF AM), the potassium salt requires mechanical loading methods (e.g., microinjection or scrape-loading) for intracellular delivery .

准备方法

盐酸达索曲林的制备涉及多种合成路线和反应条件。 一种方法包括在胺供体和辅因子的存在下,使用®选择性ω-转氨酶对化合物进行酶促转氨 . 该工艺还可能涉及纯化步骤以提高产物的旋光纯度 . 工业生产方法通常使用二甲基亚砜和N,N-二甲基甲酰胺等溶剂 .

化学反应分析

盐酸达索曲林会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括丙氨酸、α-甲基苄胺、谷氨酸、苯丙氨酸、异丙胺和2-氨基丁烷 . 由这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

作用机制

盐酸达索曲林通过抑制5-羟色胺、去甲肾上腺素和多巴胺的再摄取发挥作用 . 这些神经递质与情绪调节和认知功能有关。 通过阻断它们的再摄取,盐酸达索曲林会提高突触间隙中这些神经递质的水平,增强其作用 . 分子靶标包括钠依赖性多巴胺、5-羟色胺和去甲肾上腺素转运蛋白 .

相似化合物的比较

Comparison with Similar Calcium Indicators

Fluo-3 Series

Fluo-3FF shares structural and functional similarities with Fluo-3 but differs critically in calcium affinity and applications:

- Fluo-3 (Sodium/Potassium/Ammonium Salts) :

- Fluo-3FF (Potassium Salt) :

Fura-2 AM

Fura-2 AM, a ratiometric calcium indicator, differs mechanistically from Fluo-3FF:

- Kd : ~140 nM .

- Spectral Properties : Dual excitation (340/380 nm), single emission (510 nm), enabling ratio-based quantification independent of dye concentration .

- Applications : Quantitative calcium measurement in low-concentration environments (e.g., cytosolic calcium transients).

Fluo-3FF AM

The AM ester form of Fluo-3FF offers distinct advantages:

- Kd : ~42 µM (post-hydrolysis in cells) .

- Cell Permeability : Cell-permeant via AM ester hydrolysis, eliminating the need for invasive loading .

- Excitation/Emission : 462 nm/526 nm , slightly shifted compared to the potassium salt (506/515 nm) due to esterification.

Other Indicators (Indo-1, Rhod-2)

- Indo-1 : Ratiometric (emission shift from 475 nm to 401 nm upon calcium binding), Kd ~250 nM.

- Rhod-2 : Higher affinity for mitochondrial calcium (Kd ~570 nM), optimized for organelle-specific studies.

Comparative Data Table

| Indicator | Form | Kd (Ca²⁺) | Excitation (nm) | Emission (nm) | Cell Permeability | Key Applications |

|---|---|---|---|---|---|---|

| Fluo-3FF | Potassium salt | ~10 µM | 506 | 515 | No | ER calcium, apoptosis studies |

| Fluo-3FF | AM ester | ~42 µM | 462 | 526 | Yes | High-calcium compartments |

| Fluo-3 | Sodium salt | ~390 nM | 506 | 526 | No | Cytosolic calcium dynamics |

| Fura-2 | AM ester | ~140 nM | 340/380 | 510 | Yes | Quantitative cytosolic calcium |

生物活性

Fluo-3FF (potassium salt) is a fluorescent calcium indicator widely used in biological research to study intracellular calcium dynamics. This compound exhibits unique properties that make it suitable for various applications in cellular imaging and physiological studies. Below is a detailed exploration of its biological activity, including its mechanisms, applications, and relevant research findings.

Fluo-3FF is a derivative of Fluo-3, designed to enhance the detection of calcium ions (). Key properties include:

- Chemical Structure : Fluo-3FF has a similar structure to Fluo-3 but includes modifications that improve its fluorescent properties.

- Excitation/Emission Wavelengths : It has an excitation maximum at 506 nm and an emission maximum at 515 nm, making it compatible with standard fluorescence microscopy setups.

- Calcium Dissociation Constant () : The for Fluo-3FF is approximately 100 µM, indicating a moderate affinity for ions, which allows it to detect fluctuations in calcium levels effectively.

Fluo-3FF functions by binding to calcium ions, leading to a significant increase in fluorescence intensity. This property enables real-time monitoring of intracellular calcium levels. The binding mechanism can be summarized as follows:

- Calcium Binding : In the absence of , Fluo-3FF is largely non-fluorescent. Upon binding , the fluorescence intensity increases approximately 100-fold.

- Sensitivity : The indicator is sensitive to changes in temperature and pH, which can affect its fluorescence properties.

Applications in Biological Research

Fluo-3FF is utilized in various experimental settings:

- Calcium Imaging : It is extensively used for visualizing calcium dynamics in live cells, particularly in studies involving neuronal activity and muscle contraction.

- Flow Cytometry : Researchers use Fluo-3FF in flow cytometric analyses to assess cellular responses to stimuli that alter intracellular calcium levels.

- Confocal Microscopy : This compound is suitable for confocal microscopy applications, allowing detailed imaging of calcium fluctuations within specific cellular compartments.

Research Findings and Case Studies

Several studies have demonstrated the effectiveness and utility of Fluo-3FF in biological research.

Table 1: Summary of Key Research Findings

Toxicity and Safety Considerations

While Fluo-3FF exhibits low toxicity at typical working concentrations (up to 20 µg/ml), prolonged exposure or increased concentrations can lead to adverse effects on cell viability. Research indicates that:

- Short-term exposure (6–25 hours) at lower concentrations shows minimal toxicity.

- Extended incubation times or higher concentrations can impair mitochondrial function and lead to cell detachment.

常见问题

Basic Research Questions

Q. How does Fluo-3FF (potassium salt) compare to other calcium indicators in terms of calcium-binding affinity and experimental applicability?

Fluo-3FF has a lower calcium affinity (Kd ≈ 100 µM) compared to Fluo-3 (Kd ≈ 390 nM), making it suitable for high calcium concentrations (e.g., endoplasmic reticulum or synaptic vesicles) where standard indicators saturate. Its excitation/emission maxima (507/516 nm) align with FITC filter sets, enabling compatibility with most fluorescence microscopes. Methodologically, its lower affinity requires calibration using calcium buffers spanning 10–1000 µM to ensure dynamic range accuracy .

Q. What loading methods are effective for delivering Fluo-3FF (potassium salt) into live cells?

Unlike non-permeable sodium salts, Fluo-3FF’s AM ester form (cell-permeable) is cleaved intracellularly by esterases to release the active indicator. For cells with low esterase activity or thick membranes (e.g., neurons), mechanical methods like microinjection or scrape loading are recommended. Post-loading, a 30-minute incubation at 37°C ensures ester hydrolysis .

Q. What are the critical experimental parameters for optimizing Fluo-3FF-based calcium imaging?

Key parameters include:

- Dye concentration : 1–10 µM to avoid compartmentalization artifacts.

- Temperature/pH control : Maintain physiological conditions (37°C, pH 7.4) to prevent dye leakage or pH-sensitive fluorescence shifts.

- Calibration : Use ionophores (e.g., ionomycin) with calcium buffers to establish in situ Kd values, as intracellular viscosity and protein binding can alter affinity .

Advanced Research Questions

Q. How to design a compartment-specific calcium measurement protocol using Fluo-3FF for the endoplasmic reticulum (ER)?

- Targeted loading : Use low-affinity Fluo-3FF (Kd ≈ 100 µM) to avoid saturation in the ER’s high-calcium milieu (≈500 µM). Combine with ER-targeted markers (e.g., calnexin) for spatial validation.

- Quenching cytosolic signal : Co-load membrane-impermeable quenchers (e.g., MnCl₂) to suppress cytosolic fluorescence, isolating ER-specific signals.

- Pharmacological validation : Apply ER calcium modulators (thapsigargin for depletion, cyclopiazonic acid for SERCA inhibition) to confirm signal specificity .

Q. How to resolve discrepancies between Fluo-3FF calcium measurements and electrophysiological data in neuronal studies?

- Temporal resolution : Fluo-3FF’s slower kinetics (compared to electrophysiology) may miss rapid calcium transients. Use high-speed imaging (≥100 fps) and deconvolution algorithms to improve temporal alignment.

- Spatial averaging : Regional fluorescence averaging can mask subcellular gradients. Combine with localized ROI analysis or pair with fast genetically encoded indicators (e.g., GCaMP6f) for cross-validation .

Q. What strategies minimize spectral overlap when combining Fluo-3FF with other fluorescent probes?

- Emission filtering : Use narrow-bandpass filters (510–525 nm for Fluo-3FF) to separate signals from red-shifted probes (e.g., Rhod-2, emission ≈580 nm).

- Sequential imaging : Alternate excitation wavelengths to prevent cross-talk. For simultaneous imaging, employ linear unmixing algorithms if emission spectra overlap .

Q. How to validate Fluo-3FF specificity in complex cellular environments with competing ions or off-target binding?

- Ion selectivity tests : Perform in vitro calibration with physiological concentrations of Mg²⁺, Zn²⁺, and H⁺ to confirm minimal interference. Fluo-3FF’s selectivity for Ca²⁺ over Mg²⁺ is >10,000-fold.

- Competitive binding assays : Co-apply calcium chelators (e.g., BAPTA-AM) to reversibly suppress fluorescence, confirming calcium-dependent signal changes.

- Null-point titration : Use calcium-free/EGTA buffers to establish baseline fluorescence and subtract background .

Q. Methodological Best Practices

- Data validation : Triangulate Fluo-3FF measurements with electrophysiology, ratiometric dyes (e.g., Fura-2), or CRISPR-engineered calcium reporters to ensure robustness .

- Artifact mitigation : Include controls for photobleaching (e.g., limit exposure time), dye leakage (assess extracellular fluorescence), and compartmentalization (use organelle-specific markers) .

属性

IUPAC Name |

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZNEZQSQRZPU-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H21Cl2F2K5N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。